4-Fluoro-2-methoxypyridine-3-boronic acid
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Overview
Description
4-Fluoro-2-methoxypyridine-3-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methoxylated pyridine ring. It is widely used as a building block in the synthesis of various biologically active molecules and pharmaceuticals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxypyridine-3-boronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is highly efficient and allows for the formation of carbon-carbon bonds between the boronic acid and an aryl halide. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxypyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-Fluoro-2-methoxypyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antithrombotic drugs and GSK-3β inhibitors.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxypyridine-3-boronic acid primarily involves its ability to participate in cross-coupling reactions The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalystThe compound’s unique structure allows it to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Fluoro-3-methoxypyridine-5-boronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
4-Fluoro-2-methoxypyridine-3-boronic acid is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring. This combination of functional groups enhances its reactivity and allows for the formation of diverse chemical structures. Compared to similar compounds, it offers greater versatility in synthetic applications and improved stability under various reaction conditions .
Properties
IUPAC Name |
(4-fluoro-2-methoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBJCYUFUXUOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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